molecular formula C7H2BrClFNO B13581465 1-Bromo-4-chloro-3-fluoro-2-isocyanatobenzene

1-Bromo-4-chloro-3-fluoro-2-isocyanatobenzene

Katalognummer: B13581465
Molekulargewicht: 250.45 g/mol
InChI-Schlüssel: PHCIZCOYXXVERW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Bromo-4-chloro-3-fluoro-2-isocyanatobenzene is an aromatic compound with the molecular formula C7H2BrClFNO It is a halogenated benzene derivative with a unique combination of bromine, chlorine, fluorine, and isocyanate functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Bromo-4-chloro-3-fluoro-2-isocyanatobenzene can be synthesized through a multi-step process involving the introduction of halogen and isocyanate groups onto a benzene ring. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound typically involves large-scale halogenation and isocyanation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-Bromo-4-chloro-3-fluoro-2-isocyanatobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted benzene derivatives.

    Coupling Products: Biaryl compounds.

    Isocyanate Reaction Products: Ureas and carbamates.

Wissenschaftliche Forschungsanwendungen

1-Bromo-4-chloro-3-fluoro-2-isocyanatobenzene has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-Bromo-4-chloro-3-fluoro-2-isocyanatobenzene involves its reactivity with nucleophiles and electrophiles. The halogen atoms and isocyanate group provide multiple sites for chemical reactions, allowing it to interact with various molecular targets. For example, the isocyanate group can form covalent bonds with nucleophilic amino acids in proteins, leading to enzyme inhibition or modification .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-Bromo-4-chloro-3-fluoro-2-isocyanatobenzene is unique due to the combination of bromine, chlorine, fluorine, and isocyanate groups on a single benzene ring

Eigenschaften

Molekularformel

C7H2BrClFNO

Molekulargewicht

250.45 g/mol

IUPAC-Name

1-bromo-4-chloro-3-fluoro-2-isocyanatobenzene

InChI

InChI=1S/C7H2BrClFNO/c8-4-1-2-5(9)6(10)7(4)11-3-12/h1-2H

InChI-Schlüssel

PHCIZCOYXXVERW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1Cl)F)N=C=O)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.